molecular formula C16H19NO5 B1529692 (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 1389251-05-1

(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1529692
CAS No.: 1389251-05-1
M. Wt: 305.32 g/mol
InChI Key: DLDMXXVHUGJXPY-AWEZNQCLSA-N
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Description

(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate in Organic Synthesis

The compound has been implied as a versatile intermediate in organic synthesis. For example, the synthesis of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate involves multiple steps, including hydrogenation and methylation, indicating the utility of similar compounds in complex organic syntheses (Wang et al., 2008).

Development of Biologically Active Molecules

Compounds with a structure similar to (S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate have been used to develop biologically active molecules. For instance, enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts illustrates the potential for creating chiral centers, which are crucial in the development of pharmaceuticals (Wang et al., 2018).

Stereochemical Studies

Stereochemical aspects of reactions involving similar compounds, such as the Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates, have been studied to understand the formation of complex molecular structures. This knowledge is vital for the design of molecules with specific biological activities (Vafina et al., 2003).

Synthesis of Heterocyclic Compounds

The versatility of similar compounds extends to the synthesis of heterocyclic compounds, which are a significant class of molecules in medicinal chemistry. A novel approach for synthesizing 1,4-benzodiazepine derivatives from a one-pot reaction involving compounds like methyl 1-arylaziridine-2-carboxylates illustrates the importance of these intermediates in creating complex and functionalized heterocycles (Wang et al., 2008).

Safety and Hazards

The safety data for “(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate” indicates that it may cause eye irritation (H319). Precautionary measures suggest avoiding eye contact and seeking medical advice if necessary .

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)14-10-13(18)8-9-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDMXXVHUGJXPY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
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(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
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(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
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(S)-1-Benzyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate

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